molecular formula C12H17N5O3S B14209869 3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid CAS No. 819864-49-8

3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid

Katalognummer: B14209869
CAS-Nummer: 819864-49-8
Molekulargewicht: 311.36 g/mol
InChI-Schlüssel: GNOZBKPOERCAGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid is a complex organic compound featuring a tetrazole ring, a phenyl group, and a sulfonic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid typically involves multistep organic reactions. One common method includes the formation of the tetrazole ring through a multicomponent domino reaction using nickel (II) oxide nanoparticles as a catalyst . This method is advantageous due to its high yield, short reaction times, and the ability to reuse the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of environment-friendly solid catalysts is emphasized to reduce toxic waste and improve sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized under specific conditions.

    Reduction: The tetrazole ring can be reduced to form different derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate derivatives, while reduction can produce various tetrazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid has several applications in scientific research:

Wirkmechanismus

The mechanism by which 3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid exerts its effects involves interactions with specific molecular targets. The tetrazole ring and sulfonic acid group play crucial roles in binding to enzymes and receptors, modulating their activity. This compound can influence various cellular pathways, including those involved in signal transduction and metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid is unique due to its combination of a tetrazole ring, phenyl group, and sulfonic acid group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific applications.

Eigenschaften

CAS-Nummer

819864-49-8

Molekularformel

C12H17N5O3S

Molekulargewicht

311.36 g/mol

IUPAC-Name

3-[[1-phenyl-1-(2H-tetrazol-5-yl)ethyl]amino]propane-1-sulfonic acid

InChI

InChI=1S/C12H17N5O3S/c1-12(11-14-16-17-15-11,10-6-3-2-4-7-10)13-8-5-9-21(18,19)20/h2-4,6-7,13H,5,8-9H2,1H3,(H,18,19,20)(H,14,15,16,17)

InChI-Schlüssel

GNOZBKPOERCAGS-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1)(C2=NNN=N2)NCCCS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.